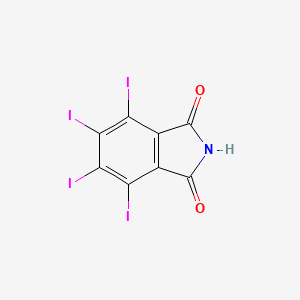
4,5,6,7-Tetraiodoisoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6,7-Tetraiodoisoindoline-1,3-dione is a derivative of isoindoline-1,3-dione, commonly known as phthalimide. This compound is characterized by the presence of four iodine atoms attached to the isoindoline ring. Isoindoline-1,3-dione derivatives are significant in various fields due to their biological and pharmaceutical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetraiodoisoindoline-1,3-dione typically involves the iodination of isoindoline-1,3-dione. One common method is the reaction of isoindoline-1,3-dione with iodine in the presence of an oxidizing agent such as potassium iodate. The reaction is usually carried out in an organic solvent like acetic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4,5,6,7-Tetraiodoisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can remove iodine atoms, leading to less iodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can replace iodine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminoisoindoline derivatives .
Wissenschaftliche Forschungsanwendungen
4,5,6,7-Tetraiodoisoindoline-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biological probe due to its iodine content, which is useful in imaging techniques.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,5,6,7-tetraiodoisoindoline-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms enhance the compound’s ability to form strong interactions with these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5,6,7-Tetrachloroisoindoline-1,3-dione: Similar structure but with chlorine atoms instead of iodine.
4,5,6,7-Tetrabromoisoindoline-1,3-dione: Contains bromine atoms instead of iodine.
4,5,6,7-Tetrafluoroisoindoline-1,3-dione: Fluorine atoms replace iodine in this compound.
Uniqueness
4,5,6,7-Tetraiodoisoindoline-1,3-dione is unique due to the presence of iodine atoms, which confer distinct chemical and physical properties. The iodine atoms increase the compound’s molecular weight and enhance its ability to participate in specific types of chemical reactions, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
74586-42-8 |
|---|---|
Molekularformel |
C8HI4NO2 |
Molekulargewicht |
650.72 g/mol |
IUPAC-Name |
4,5,6,7-tetraiodoisoindole-1,3-dione |
InChI |
InChI=1S/C8HI4NO2/c9-3-1-2(8(15)13-7(1)14)4(10)6(12)5(3)11/h(H,13,14,15) |
InChI-Schlüssel |
DJXKYAHHHYONOY-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(C(=C(C(=C1I)I)I)I)C(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (5-chloro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate](/img/structure/B12844364.png)
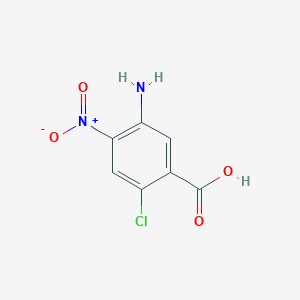
![rel-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol](/img/structure/B12844381.png)
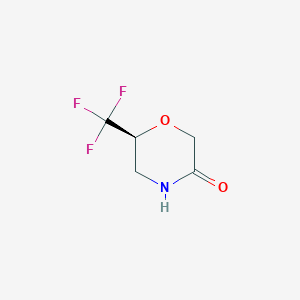
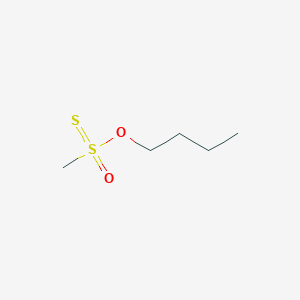
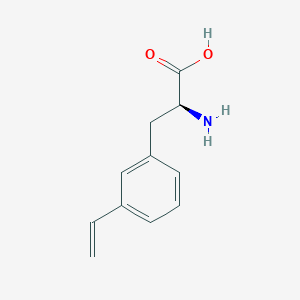
![((2R,3S,5S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B12844388.png)
![2-Chloronaphtho[2,3-d]oxazole](/img/structure/B12844391.png)


![3-[2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2-(hydroxymethyl)-2-methylcyclopropanecarboxylic acid](/img/structure/B12844403.png)


![tert-butyl 3-(trifluoromethylsulfonyloxy)-4,5,7,8-tetrahydropyrazolo[3,4-d]azepine-6(1H)-carboxylate](/img/structure/B12844420.png)
